1-Bromo-3,5-dimethyladamantane-d6

LC-MS/MS Internal Standard Bioanalysis

1-Bromo-3,5-dimethyladamantane-d6 (CAS 1189429-92-2) is a stable isotope-labeled derivative of the brominated adamantane framework, specifically a perdeuterated methyl analog where six hydrogen atoms are replaced by deuterium ( ²H) at the 3- and 5-positions. This compound functions as the isotopically labeled counterpart to the primary synthetic precursor of Memantine (3,5-dimethyladamantan-1-amine) and is designated as a USP Reference Standard (Memantine Related Compound D) in its unlabeled form.

Molecular Formula C12H19Br
Molecular Weight 249.225
CAS No. 1189429-92-2
Cat. No. B562675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-dimethyladamantane-d6
CAS1189429-92-2
Synonyms1-Bromo-3,5-dimethyl-tricyclo[3.3.1.13,7]decane-d6;  1-Bromo-3,5-dimethyladamantane-d6;  3,5-Dimethyl-1-bromoadamantane-d6;  NSC 102293-d6; 
Molecular FormulaC12H19Br
Molecular Weight249.225
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)Br)C
InChIInChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/i1D3,2D3
InChIKeyQUCXLVDIVQWYJR-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,5-dimethyladamantane-d6 (CAS 1189429-92-2): Deuterated Analytical Standard and Memantine Intermediate Procurement Guide


1-Bromo-3,5-dimethyladamantane-d6 (CAS 1189429-92-2) is a stable isotope-labeled derivative of the brominated adamantane framework, specifically a perdeuterated methyl analog where six hydrogen atoms are replaced by deuterium ( ²H) at the 3- and 5-positions . This compound functions as the isotopically labeled counterpart to the primary synthetic precursor of Memantine (3,5-dimethyladamantan-1-amine) and is designated as a USP Reference Standard (Memantine Related Compound D) in its unlabeled form . It is supplied with certified isotopic enrichment (≥98% atom %D) and is employed as an internal standard for quantitative mass spectrometry, method validation, and quality control in pharmaceutical development .

Why 1-Bromo-3,5-dimethyladamantane-d6 Cannot Be Replaced by Unlabeled or Alternative Deuterated Standards


Generic substitution of 1-Bromo-3,5-dimethyladamantane-d6 with the unlabeled analog (CAS 941-37-7) or with other deuterated adamantane standards (e.g., Adamantane-d16, Memantine-d6) introduces critical analytical and regulatory failures. The unlabeled compound lacks the mass shift necessary for stable isotope dilution LC-MS/MS quantification, rendering it useless as an internal standard for Memantine or Amantadine . Alternative deuterated analogs (e.g., Memantine-d6, which is the amine product, not the brominated intermediate) possess different physicochemical properties and retention times, precluding their use in validating synthetic process controls or quantifying the bromo intermediate . Furthermore, only the unlabeled version of this specific bromide is listed as a USP Reference Standard, a requirement for ANDA method validation; the d6-labeled version provides the necessary isotopic shift to fulfill this role in a modern LC-MS workflow without altering the analytical reference [1].

Quantitative Differentiation Evidence: 1-Bromo-3,5-dimethyladamantane-d6 vs. Analogs


Mass Spectrometry Quantification: +6 Da Shift vs. Unlabeled Analog (CAS 941-37-7)

The deuterated compound provides a +6 Da mass shift relative to the unlabeled analog, enabling its use as a co-eluting internal standard for quantitative mass spectrometry . The exact mass of the unlabeled compound is 242.067014 g/mol, while the d6-labeled compound has an exact mass of 248.10500 g/mol, resulting in a quantifiable mass separation of +6.04 Da [1]. This shift is sufficient to minimize isotopic cross-talk in triple quadrupole instruments while preserving near-identical chromatographic behavior .

LC-MS/MS Internal Standard Bioanalysis Isotope Dilution

Isotopic Enrichment: 98% atom %D vs. Lower-Grade Deuterated Reagents

Certified isotopic enrichment for the d6 compound is ≥98% atom %D, as specified by multiple suppliers . This high level of deuteration ensures minimal residual ¹H signal in NMR spectra and eliminates 'isotope dilution' errors in quantitative MS assays . In contrast, lower-cost or in-house deuterated analogs often report enrichments between 90-95% atom %D, which introduces significant variability in NMR integration and MS calibration curves .

NMR Spectroscopy Isotopic Purity Method Validation Quality Control

Regulatory Compliance: USP/EP Reference Standard Traceability vs. Non-Pharmacopeial Analogs

The unlabeled analog, 1-Bromo-3,5-dimethyladamantane, is officially designated as Memantine USP Related Compound D and is supplied as a USP Reference Standard for analytical method development and validation . The d6-labeled version maintains this structural and analytical relevance while adding the isotopic label, enabling its use as a tracer in stability-indicating methods and impurity profiling required for Abbreviated New Drug Applications (ANDAs) [1]. Alternative deuterated adamantanes (e.g., 1,3-dimethyladamantane-d6) are not recognized pharmacopeial impurities and thus lack regulatory standing for Memantine-specific methods .

ANDA GMP Pharmaceutical Analysis Reference Standard

Primary Scientific and Industrial Application Scenarios for 1-Bromo-3,5-dimethyladamantane-d6


Quantitative LC-MS/MS Bioanalysis of Memantine and Its Impurities

As a co-eluting internal standard with a +6 Da mass shift, 1-Bromo-3,5-dimethyladamantane-d6 enables accurate quantification of Memantine and its synthetic precursor in plasma, tissue homogenates, and pharmaceutical formulations via stable isotope dilution LC-MS/MS . This application directly leverages the quantitative mass difference established in Section 3 and the high isotopic enrichment to minimize matrix effects and ionization variability, achieving precision and accuracy within FDA bioanalytical guidelines (typically <15% CV).

Analytical Method Development and Validation for ANDA Submissions

This deuterated compound is specifically utilized for method development (AMV) and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) for Memantine and Amantadine . Its structural identity with the USP Memantine Related Compound D (unlabeled) provides a regulatory bridge, while the deuterium label allows for the development of highly specific and sensitive impurity profiling methods that meet ICH Q3A/Q3B requirements, a capability not provided by unlabeled standards alone.

NMR Structural Elucidation and Reaction Mechanistic Studies

The ≥98% atom %D enrichment of 1-Bromo-3,5-dimethyladamantane-d6 significantly reduces ¹H NMR background signals in the alkyl region (δ 0.8-2.0 ppm), simplifying spectral interpretation in mechanistic studies of adamantane functionalization reactions . This is critical for tracking reaction pathways in complex synthetic mixtures where the unlabeled compound's NMR signals would overlap with those of intermediates and byproducts, thereby improving signal-to-noise and enabling more confident structural assignment.

Quality Control Reference for Memantine API Synthesis

In the commercial production of Memantine, 1-Bromo-3,5-dimethyladamantane-d6 serves as a high-purity reference standard for monitoring the conversion of the bromo intermediate to the final amine product [1]. The isotope label provides a distinct analytical signature that differentiates the reference standard from the process sample, enabling accurate quantitation of residual starting material without the need for a structurally dissimilar internal standard, which would introduce retention time discrepancies and ionization bias.

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